molecular formula C21H24N2O6S B11250725 N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11250725
M. Wt: 432.5 g/mol
InChI Key: YUEFTFWYQVTFFT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole group, a methoxy group, and a piperidine sulfonyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Methoxylation: Introduction of the methoxy group through methylation reactions.

    Sulfonylation: Attachment of the piperidine sulfonyl group using sulfonyl chloride derivatives.

    Amidation: Final coupling of the benzodioxole intermediate with the sulfonylated benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: The compound can bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: Influencing signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • Ipratropium bromide
  • 2-Aminoethyl methacrylate

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-METHOXY-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole and piperidine sulfonyl groups are particularly noteworthy for their roles in enhancing the compound’s reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24N2O6S/c1-27-18-8-6-16(30(25,26)23-9-3-2-4-10-23)12-17(18)21(24)22-13-15-5-7-19-20(11-15)29-14-28-19/h5-8,11-12H,2-4,9-10,13-14H2,1H3,(H,22,24)

InChI Key

YUEFTFWYQVTFFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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